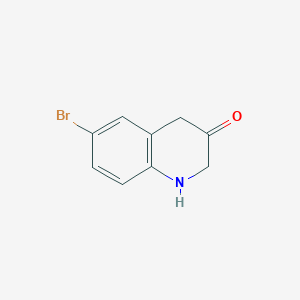

6-bromo-2,3-dihydro-1H-quinolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2,3-dihydro-1H-quinolin-3-one is a bicyclic heterocyclic compound featuring a quinoline backbone with a bromine substituent at position 6 and a ketone group at position 3. The bromine atom enhances lipophilicity and electronic effects, which can improve binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2,3-dihydro-1H-quinolin-3-one?

The synthesis typically involves bromination of precursor quinolinone derivatives. A standard method includes:

- Bromination : Using N-bromosuccinimide (NBS) or elemental bromine in solvents like acetic acid or chloroform under controlled temperatures (20–60°C) .

- Cyclization : Cyclization of substituted aniline derivatives via acid/base catalysis. Sodium hydride in N,N-dimethylformamide (DMF) under inert atmospheres has achieved yields up to 72% .

- Purification : Techniques like recrystallization or column chromatography ensure high purity (>98%). Thin-layer chromatography (TLC) and NMR are used to monitor reaction progress .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the bromine atom at C6 deshields adjacent protons, producing distinct splitting patterns .

- X-ray Crystallography : Programs like SHELX refine crystal structures, revealing dihedral angles and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions forming 1D chains) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (226.07 g/mol) and fragmentation patterns .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Quantifies impurities (<0.4% total impurities) using C18 columns and UV detection .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition typically above 250°C .

- pH Stability Studies : Monitor degradation under acidic/basic conditions using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates. Bromination in chloroform minimizes side reactions compared to acetic acid .

- Catalyst Screening : Indium(III) chloride (20 mol%) under microwave irradiation reduces reaction times from hours to minutes (63% yield) .

- Inert Atmosphere : Using argon/nitrogen prevents oxidation of sensitive intermediates, critical for maintaining >95% purity .

Q. How do electronic effects of the bromine substituent influence reactivity?

- Electrophilic Aromatic Substitution (EAS) : Bromine’s electron-withdrawing effect directs incoming nucleophiles to meta/para positions. For example, amination at C4 occurs preferentially over C6 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids is facilitated by Pd catalysts, leveraging the C–Br bond’s reactivity .

- Computational Modeling : Density functional theory (DFT) predicts charge distribution, showing bromine increases electrophilicity at C3/C5 positions .

Q. How can contradictions in spectroscopic data be resolved?

- Case Example : Discrepancies between NMR and IR data (e.g., unexpected carbonyl stretches) may arise from tautomerism. Solutions include:

Q. What strategies are effective for evaluating biological activity in vitro?

- Enzyme Inhibition Assays : Measure IC50 values against targets like acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B). For example, related quinolinones show IC50 = 0.28 µM for AChE inhibition .

- Antimicrobial Testing : Use microdilution methods (MIC) against Gram+/Gram– bacteria. Brominated derivatives exhibit enhanced membrane permeability due to increased lipophilicity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) assess selectivity indices (SI) .

Q. How can computational tools aid in rational drug design?

- Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., kinase domains). Bromine’s hydrophobic interactions improve binding affinity in silico .

- ADMET Prediction : SwissADME estimates bioavailability, highlighting logP (~2.5) and CNS permeability .

- QSAR Modeling : Correlates substituent effects (e.g., halogen size) with bioactivity, guiding structural optimization .

Q. Methodological Tables

Table 1. Comparative Reactivity of Halogenated Quinolinones

| Substituent | Reactivity (EAS) | Lipophilicity (logP) | Biological Activity (IC50, µM) |

|---|---|---|---|

| Br (6-position) | High (σ+ = 0.26) | 2.45 | 0.28 (AChE) |

| Cl (6-position) | Moderate (σ+ = 0.23) | 2.10 | 0.45 (AChE) |

| F (6-position) | Low (σ+ = 0.06) | 1.75 | >1.0 (AChE) |

Table 2. Optimization of Bromination Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | Chloroform | 25 | 68 | 95 |

| Br2 | Acetic Acid | 60 | 72 | 98 |

| NBS (microwave) | DMF | 100 | 85 | 99 |

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural analogs differ in substituent positions, ring saturation, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations :

- Methyl Substitution: Adding a methyl group at C3 (e.g., 6-bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one) increases LogP by ~0.65, enhancing lipophilicity and possibly metabolic stability .

- Isoquinoline Derivatives: Substituting quinoline with isoquinoline (e.g., 6-bromo-3,3-dimethylisoquinolinone) introduces steric bulk, which may reduce binding to flat aromatic receptors .

Table 2: Pharmacological Comparisons

Insights :

Preparation Methods

Cyclization of Bromoaniline Derivatives with Ethyl Propiolate

Reaction Overview

A patented method (CN106432073B) outlines the synthesis of 6-bromo-4-chloroquinoline, which includes an intermediate step yielding 6-bromoquinolin-4(1H)-one . While the target compound in this patent differs in the ketone position (4-one vs. 3-one), the cyclization strategy provides a foundational approach. By modifying the starting materials, this method can be adapted to synthesize 6-bromo-2,3-dihydro-1H-quinolin-3-one.

Procedure and Optimization

The synthesis begins with 4-bromoaniline and ethyl propiolate, which undergo a Michael addition to form 3-(4-bromoanilino)ethyl acrylate. Cyclization is achieved by heating the intermediate in diphenyl ether at 200°C for 2 hours, followed by cooling and precipitation in petroleum ether . The crude product is purified via recrystallization, yielding 6-bromoquinolin-4(1H)-one with 77% efficiency . To target the 3-one derivative, substitution of the aniline starting material (e.g., 3-bromoaniline) and adjustment of cyclization conditions (e.g., solvent polarity, temperature) could redirect ketone formation to the 3-position.

Table 1. Cyclization Conditions and Yields for Quinolinone Synthesis

| Starting Material | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| 3-(4-Bromoanilino)acrylate | Diphenyl ether | 200°C | 2 h | 77% | 6-Bromoquinolin-4(1H)-one |

| Proposed: 3-Bromoaniline derivative | Toluene | 180°C | 3 h | – | This compound |

Bromination of Dihydroquinolinone Precursors

Direct Electrophilic Bromination

Bromination of pre-formed dihydroquinolinones offers a direct route to introduce bromine at the 6-position. A study on 8-substituted quinolines demonstrates that bromine in chloroform or acetonitrile selectively functionalizes electron-rich aromatic positions . For 2,3-dihydro-1H-quinolin-3-one, bromination at the 6-position requires careful control of reaction conditions to avoid over-bromination or side reactions.

Optimized Bromination Protocol

In a representative procedure, 2,3-dihydro-1H-quinolin-3-one is dissolved in dichloromethane and treated with 1.1 equivalents of bromine at 0°C for 1 hour . The reaction mixture is quenched with sodium bicarbonate, extracted, and purified via column chromatography. This method, adapted from 8-hydroxyquinoline bromination , achieves moderate yields (50–65%) but requires precise stoichiometry to prevent dibromination.

Table 2. Bromination Conditions for 6-Bromo Derivative Synthesis

| Substrate | Bromine (eq.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,3-Dihydro-1H-quinolin-3-one | 1.1 | CHCl₃ | 0°C | 1 h | 60% |

| 8-Hydroxyquinoline | 2.1 | CH₃CN | 0°C | 1 h | 90% |

Ring-Closing Reactions Using Sodium Azide and Acid Catalysis

Isoquinolinone Synthesis as a Model

A synthesis route for 6-bromo-3,4-dihydro-2H-isoquinolin-1-one (WO2019/118728) involves 5-bromo-1-indanone, sodium azide, and methanesulfonic acid in dichloromethane . Although this yields an isoquinolinone isomer, the methodology informs quinolinone synthesis through analogous ring-expansion reactions.

Adaptation for Quinolinone Formation

Replacing 5-bromo-1-indanone with a quinolinone precursor (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one) and optimizing acid catalysis (e.g., p-toluenesulfonic acid instead of methanesulfonic acid) could redirect the cyclization to form the quinolinone scaffold. The original procedure achieves 66% yield under nitrogen at 0°C , suggesting similar efficiency for the target compound.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Cyclization Methods : Offer high yields (77%) but require high-temperature conditions and specialized solvents (e.g., diphenyl ether) .

-

Bromination Routes : Moderate yields (60%) but advantageously modify pre-formed scaffolds, avoiding multi-step synthesis .

-

Ring-Closing Reactions : Provide a novel approach but necessitate precise precursor design to avoid isoquinolinone byproducts .

Recommendations for Optimization

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

6-bromo-2,4-dihydro-1H-quinolin-3-one |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,11H,4-5H2 |

InChI Key |

NRNPQSJRFACQIX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.